molecular formula C11H15NO5S B7637685 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid

2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid

Cat. No. B7637685
M. Wt: 273.31 g/mol
InChI Key: VACXKBSJBZZEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid, also known as MDPAA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases. MDPAA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to reduce the levels of glucose and insulin in animal models of diabetes. In addition, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to reduce the expression of angiogenic factors in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to have low toxicity and good stability in vitro. However, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid also has a short half-life in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for the study of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid. One direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, the use of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid as a diagnostic tool in cancer imaging could be further explored. Finally, the development of novel 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid analogs with improved solubility and efficacy could be pursued.

Synthesis Methods

The synthesis of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid can be achieved through a multi-step process. The first step involves the reaction of 2-methoxy-4,6-dimethylphenol with chlorosulfonic acid to form 2-methoxy-4,6-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with ammonia to form 2-methoxy-4,6-dimethylphenylsulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid.

Scientific Research Applications

2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been studied in various animal models for its efficacy in treating these diseases. It has also been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

2-[(2-methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-7-4-8(2)11(9(5-7)17-3)18(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACXKBSJBZZEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)S(=O)(=O)NCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid

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